Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound that features a variety of functional groups, including an ethyl ester, a chlorophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is the cyclization of substituted 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids . This process involves intramolecular cyclization to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of protective groups, purification steps, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antinociceptive activity, which could make it useful in pain management.
Biological Research: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as pain relief or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound shares the chlorophenyl group and has similar biological activities.
4-(4-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids: These compounds are structurally related and undergo similar chemical reactions.
Uniqueness
Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is unique due to its combination of functional groups and its potential for diverse chemical reactivity. Its ability to undergo multiple types of reactions and its applications in medicinal chemistry make it a valuable compound for further research.
Properties
Molecular Formula |
C25H22ClN3O4S2 |
---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C25H22ClN3O4S2/c1-2-33-24(32)16-5-11-19(12-6-16)29-23(31)21(28(25(29)34)15-20-4-3-13-35-20)14-22(30)27-18-9-7-17(26)8-10-18/h3-13,21H,2,14-15H2,1H3,(H,27,30) |
InChI Key |
VHFPGYNQJPGDGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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